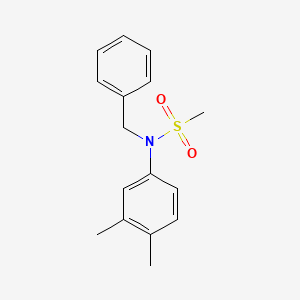![molecular formula C13H10N4OS B5887126 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5887126.png)
2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine, also known as PMTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMTP belongs to the class of thioether derivatives of pyrimidine and has been synthesized using different methods.
Scientific Research Applications
2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine has been shown to exhibit antitumor activity against various cancer cell lines. 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine has also been studied for its potential as a fluorescent probe for the detection of metal ions. Additionally, 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine has been studied for its potential as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine is not fully understood. However, studies have suggested that 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects:
2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine has been shown to exhibit antitumor activity in various cancer cell lines. Studies have also suggested that 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine may exhibit anti-inflammatory and antioxidant properties. However, further studies are required to fully understand the biochemical and physiological effects of 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine.
Advantages and Limitations for Lab Experiments
2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine has several advantages for lab experiments. It is easy to synthesize and has a high yield. 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine is also stable and can be stored for extended periods. However, 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine has some limitations. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine also has low bioavailability, which can limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine. One direction is to further investigate the mechanism of action of 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine and its potential as a therapeutic agent for cancer and other diseases. Another direction is to explore the potential of 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine as a fluorescent probe for the detection of metal ions. Additionally, further studies can be conducted to investigate the potential of 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine as a corrosion inhibitor for metals.
Conclusion:
In conclusion, 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine has been synthesized using different methods and has been extensively studied for its potential as an antitumor agent, fluorescent probe, and corrosion inhibitor. Further studies are required to fully understand the mechanism of action and potential therapeutic applications of 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine.
Synthesis Methods
2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine can be synthesized using different methods. One of the most common methods involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-thiol with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate. The reaction yields 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine as a white solid with a high yield.
properties
IUPAC Name |
3-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c1-2-5-10(6-3-1)12-16-11(18-17-12)9-19-13-14-7-4-8-15-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKNHGOYJRISME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5887044.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B5887055.png)

![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B5887080.png)

![3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5887087.png)

![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5887103.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5887104.png)
![2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5887111.png)


![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5887142.png)
